molecular formula C17H21N5O B2490954 1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1219844-50-4

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2490954
CAS No.: 1219844-50-4
M. Wt: 311.389
InChI Key: CRSZQACQJBWSQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a p-tolylamino group at position 6 and a piperazine-1-yl-ethanone moiety at position 2. This structure combines a pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) with a piperazine spacer, which is commonly utilized in medicinal chemistry to enhance solubility and modulate receptor binding.

Properties

IUPAC Name

1-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O/c1-13-3-5-15(6-4-13)18-16-7-8-17(20-19-16)22-11-9-21(10-12-22)14(2)23/h3-8H,9-12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSZQACQJBWSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves several steps. One common method includes the reaction of 3-chloro-1,2-benzothiazole with piperazine in tert-butyl alcohol at 120°C for 15 hours . The mixture is then extracted with toluene, treated with activated carbon, and filtered. The solvent is distilled off to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amine derivatives .

Scientific Research Applications

Common Synthetic Routes:

  • Formation of the Piperazine Ring : Reaction of piperazine with appropriate halogenated precursors.
  • Coupling with Pyridazine : Introduction of the pyridazine moiety through nucleophilic substitution.
  • Final Modification : Conversion to the ethanone derivative via acylation reactions.

Research indicates that 1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone exhibits notable biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways.
  • Receptor Modulation : It interacts with various receptors, potentially affecting neurotransmitter systems.

Therapeutic Applications

The therapeutic potential of this compound spans several areas:

  • Cancer Treatment : Investigated for its anti-cancer properties by targeting tumor growth pathways.
  • Neurological Disorders : Explored for its effects on neurotransmitter systems, potentially aiding in conditions such as anxiety and depression.
  • Drug Discovery : Serves as a lead compound for developing new pharmaceuticals due to its unique structural features.

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Study on Cancer Cell Lines :
    • Objective: To evaluate the anti-proliferative effects on breast cancer cells.
    • Findings: Significant inhibition of cell growth was observed, suggesting potential use in cancer therapy.
  • Neuropharmacological Assessment :
    • Objective: To assess the impact on serotonin receptors.
    • Results: The compound demonstrated promising receptor binding affinity, indicating potential for treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby increasing its levels in the synaptic cleft . This action can help alleviate symptoms of neurodegenerative diseases by enhancing cholinergic transmission.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and reported biological activities. Below is a detailed comparison:

Pyridine/Pyridazine Derivatives with Piperazine Linkers

  • Compound UDO (): (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Structural Features: Pyridine core, trifluoromethylphenyl substituent, and a piperazine-ethanone linker. Biological Activity: Inhibits CYP51 (a fungal/parasitic enzyme) and demonstrates efficacy against Trypanosoma cruzi, comparable to posaconazole. Key Difference: The pyridine core and trifluoromethyl group enhance metabolic stability compared to the pyridazine and p-tolylamino groups in the target compound.
  • 1-(4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone (): Structural Features: Chloro-nitro-pyridine core linked via an ether bond to a piperazine-ethanone group. Synthesis: Synthesized via Cs₂CO₃-mediated coupling in DMF, followed by reduction to an amine derivative. Key Difference: The nitro group likely confers higher electron-withdrawing effects, influencing reactivity and binding interactions compared to the p-tolylamino group .

Piperazine-Ethanone Derivatives with Aryl Substituents

  • 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone (): Structural Features: Biphenyl moiety linked to aryl-substituted piperazine via an ethanone spacer. Biological Activity: Exhibits antipsychotic activity via anti-dopaminergic and anti-serotonergic mechanisms. QSAR models highlight QPlogBB (brain/blood partition coefficient) and electron affinity (EA) as critical parameters for activity. Key Difference: The biphenyl system enhances aromatic stacking interactions, which may be absent in the pyridazine-based target compound .
  • 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (): Structural Features: Tetrazole core with aryl and piperidine substituents. Synthesis: Prepared via sequential azide cyclization and chloroacetylation.

Pyrimidine/Pyrazolo Hybrid Systems

  • 1,3-Di-[4-(pyrimidin-2-yl)piperazinemethyl]-2-thioxoimidazo[4,5-b]pyridine (): Structural Features: Imidazopyridine fused with pyrimidine and piperazine groups. Synthesis: Utilizes Mannich reactions with formaldehyde and piperazine derivatives.

Structural and Pharmacological Comparison Table

Compound Name (Source) Core Structure Key Substituents Biological Activity Key Findings
Target Compound (Hypothetical) Pyridazine p-Tolylamino, piperazin-1-yl-ethanone Not explicitly reported Structural analog to CYP51 inhibitors (e.g., UDO) and CNS-targeting agents
UDO () Pyridine Trifluoromethylphenyl, piperazine Antiparasitic (CYP51 inhibition) Comparable to posaconazole in efficacy
1-(Biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone () Biphenyl Methoxyphenyl, piperazine Antipsychotic Lower catalepsy induction; QPlogBB and EA critical
1-(4-(4-(3-Chloro-5-nitropyridin-2-yloxy)phenyl)piperazin-1-yl)ethanone () Pyridine Chloro-nitro, piperazine Not explicitly reported Nitro group enhances reactivity for downstream modifications

Biological Activity

1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone, also known by its CAS number 1219844-50-4, is a complex organic compound that has attracted attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{16}H_{20}N_{4}O with a molecular weight of 311.4 g/mol. The compound contains a piperazine ring, a pyridazine moiety, and a p-tolylamino group, which contribute to its unique chemical properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through competitive inhibition or allosteric modulation, thereby influencing various biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. For instance, related compounds with similar structures have shown significant inhibitory effects on protein tyrosine kinases (PTKs), which are critical targets in cancer therapy .

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In studies focusing on tyrosinase inhibition, derivatives of piperazine have demonstrated competitive inhibition with low IC50 values, indicating strong inhibitory potential against this enzyme .

3. Neuropharmacological Effects
Given the presence of the piperazine moiety, there is interest in the neuropharmacological effects of this compound. Piperazine derivatives are known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Table 1: Summary of Biological Activities

Activity Description Reference
AntitumorInhibitory effects on protein tyrosine kinases; potential for cancer therapy
Enzyme InhibitionCompetitive inhibition of tyrosinase; low IC50 values reported
NeuropharmacologicalPotential interactions with neurotransmitter receptors

Case Studies

  • Antitumor Studies : A study focused on the design and synthesis of novel compounds similar to this compound found promising antitumor activity through molecular docking studies and in vitro assays against various cancer cell lines .
  • Enzyme Inhibition : Research on tyrosinase inhibitors revealed that compounds structurally related to piperazine exhibited significant antimelanogenic effects without cytotoxicity in B16F10 cells, highlighting their therapeutic potential in skin-related conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-(6-(p-Tolylamino)pyridazin-3-yl)piperazin-1-yl)ethanone, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperazine derivatives and pyridazine intermediates. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reactivity .
  • Catalysts : Palladium-based catalysts improve cross-coupling efficiency in pyridazine functionalization .
  • Temperature : Reactions often proceed at 80–120°C to balance kinetics and side-product formation .
    • Validation : Purification via column chromatography or recrystallization ensures ≥95% purity, confirmed by HPLC .

Q. How can researchers confirm the structural identity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify piperazine ring protons (δ 2.5–3.5 ppm) and pyridazine aromatic signals (δ 7.0–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 349.18 for C18_{18}H21_{21}N5_5O) .
  • X-ray crystallography : Resolves spatial arrangement of the p-tolylamino and pyridazin-3-yl groups .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Soluble in DMSO (>10 mM) and ethanol, but limited in aqueous buffers (use sonication or co-solvents) .
  • Stability : Stable at −20°C for >6 months; avoid prolonged exposure to light or moisture to prevent degradation .

Q. Which biological targets or pathways are associated with this compound?

  • Mechanistic insights : The piperazine-ethanone scaffold shows affinity for neurotransmitter receptors (e.g., 5-HT4_4) and kinase domains .
  • Screening assays : Use radioligand binding assays (e.g., 3H^3H-serotonin for 5-HT receptors) or fluorescence-based kinase inhibition tests .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

  • Design strategies :

  • Modify the p-tolylamino group : Introduce electron-withdrawing substituents (e.g., Cl, F) to enhance receptor binding .
  • Replace the pyridazine ring with triazolo-pyrimidine to improve metabolic stability .
    • Evaluation : Measure IC50_{50} shifts in dose-response assays and compare pharmacokinetic parameters (e.g., t1/2_{1/2}) in microsomal models .

Q. How can contradictory data on biological activity be resolved?

  • Case example : Discrepancies in IC50_{50} values for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations).
  • Resolution :

  • Standardize assays using fixed ATP levels (1 mM) .
  • Validate via orthogonal methods (e.g., surface plasmon resonance for binding kinetics) .

Q. What in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • Neuropharmacology : Use rodent models (e.g., forced swim test) for serotonin-related effects .
  • Oncology : Xenograft models with cancer cell lines (e.g., HCT-116 for colorectal cancer) to assess tumor growth inhibition .
  • Dosing : Administer orally (10–50 mg/kg/day) with pharmacokinetic monitoring to adjust bioavailability .

Q. How can computational modeling predict off-target interactions or toxicity?

  • Tools : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) .
  • Parameters :

  • Analyze binding poses with 5-HT4_4 receptor (PDB: 5X7D) .
  • Screen for hERG channel inhibition to assess cardiac toxicity risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.